![molecular formula C6H4N2OS B063081 Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde CAS No. 185747-98-2](/img/structure/B63081.png)
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
描述
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is a heterocyclic compound that features a fused ring system combining imidazole and thiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
The synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
化学反应分析
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
科学研究应用
Medicinal Chemistry
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde has been extensively studied for its potential therapeutic applications:
-
Anticancer Activity : The compound exhibits potent anticancer properties against various cancer cell lines. For instance:
- L1210 Leukemia Cells : IC50 = 0.4 µM
- HeLa Cervical Cancer Cells : IC50 = 0.6 µM
- Pancreatic Cancer Cells : Derivatives have shown effectiveness against gemcitabine-resistant cells with IC50 values ranging from 2.2 to 3.9 mM.
- Antitubercular Activity : It has demonstrated minimum inhibitory concentrations (MIC) of 3.125 µg/mL against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, with some derivatives achieving MIC values comparable to established antifungal agents like ketoconazole.
The biological activity of this compound is influenced by its structural modifications:
- Structure-Activity Relationship (SAR) : Modifications such as substituents on the aromatic ring can enhance biological activity. Electron-withdrawing groups have been found to increase anticancer potency.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis:
Compound | hCA II Inhibition (Ki µM) |
---|---|
Example A | 57.7 |
Example B | 98.2 |
These findings suggest that derivatives of this compound could serve as selective inhibitors for therapeutic applications targeting specific isoforms.
Case Study 1: Anticancer Efficacy
Research conducted on a series of derivatives against pancreatic cancer cells demonstrated that certain compounds maintained significant antiproliferative activity even in drug-resistant cell lines. This highlights the potential for developing new treatments that can overcome existing drug resistance mechanisms.
Case Study 2: Antimicrobial Activity
In a comparative study evaluating various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, several compounds derived from this compound exhibited MIC values indicating strong antibacterial effects.
Summary Table of Biological Activities
Activity Type | IC50/MIC Values | Reference |
---|---|---|
Anticancer (L1210) | IC50 = 0.4 µM | [Source] |
Anticancer (HeLa) | IC50 = 0.6 µM | [Source] |
Antitubercular | MIC = 3.125 µg/mL | [Source] |
Antimicrobial | MIC values comparable to ketoconazole | [Source] |
作用机制
The mechanism of action of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions can vary depending on the specific target and the nature of the interaction .
相似化合物的比较
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole: This compound features a similar fused ring system but with a different arrangement of the nitrogen and sulfur atoms.
Imidazo[1,2-a]pyridine: This compound has a fused ring system combining imidazole and pyridine moieties.
Benzo[d]imidazo[5,1-b]thiazole: This compound includes a benzene ring fused to the imidazo[5,1-b][1,3]thiazole core.
The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde functional group, which allows for a wide range of chemical modifications and applications.
生物活性
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on the latest research findings.
Synthesis and Structural Characterization
This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with aldehydes or other electrophiles. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. For instance, it has shown effectiveness against various cancer cell lines including leukemia (L1210), cervical (HeLa), and pancreatic cancer cells. The compound's mechanism often involves the inhibition of specific kinases associated with cancer progression.
- IC50 Values : In studies, this compound displayed IC50 values significantly lower than standard chemotherapeutics like melphalan. For example:
- Against L1210 cells: IC50 = 0.4 µM
- Against HeLa cells: IC50 = 0.6 µM
These values indicate a high potency compared to traditional treatments.
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. It demonstrated a minimum inhibitory concentration (MIC) of 3.125 µg/mL for several derivatives, indicating strong potential as an antitubercular agent.
Antimicrobial Properties
This compound has shown promising results in antibacterial and antifungal assays. Compounds derived from this scaffold have been tested against various bacterial strains with notable efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituents on the aromatic ring : The presence of electron-withdrawing groups (e.g., chloro or nitro) enhances anticancer activity.
- Aldehyde functionality : This group is crucial for the compound's reactivity and interaction with biological targets.
Case Studies
Several studies illustrate the biological potential of this compound:
- Study on Pancreatic Cancer : A series of derivatives were tested on gemcitabine-resistant pancreatic cancer cells (Panc-1R). The compounds maintained significant antiproliferative activity with IC50 values ranging from 2.2 to 3.9 mM, suggesting their potential in overcoming drug resistance.
- Inhibition of Carbonic Anhydrase : Some derivatives have been tested for their ability to inhibit carbonic anhydrase isoforms (hCA II), which are implicated in tumor growth and metastasis. Potent inhibitors showed Ki values between 57.7–98.2 µM against hCA II.
Summary Table of Biological Activities
属性
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCWUFNKJFVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625368 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185747-98-2 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。